N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually includes the formation of the ethanediamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and furan rings can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole and furan rings can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can be compared with similar compounds such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15-9-19(16(2)31-15)13-26-7-5-17(6-8-26)11-24-22(27)23(28)25-12-18-3-4-20-21(10-18)30-14-29-20/h3-4,9-10,17H,5-8,11-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXNVNLUAKOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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